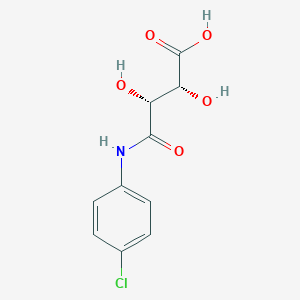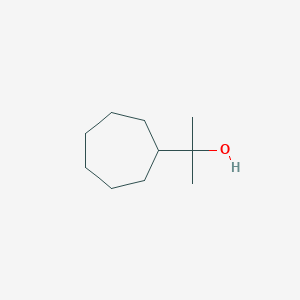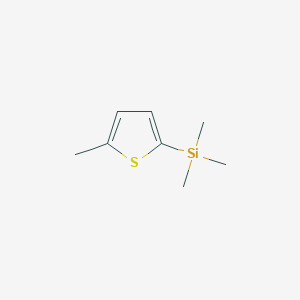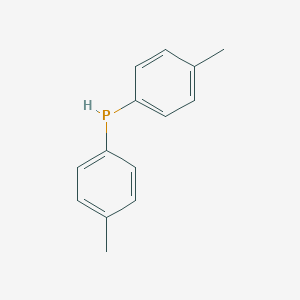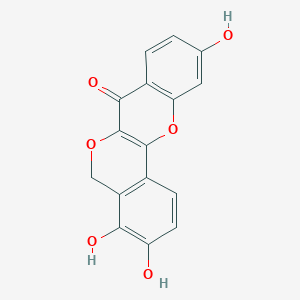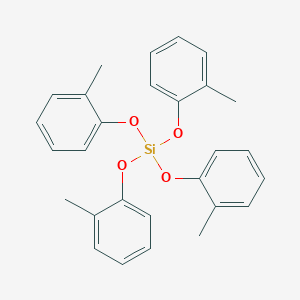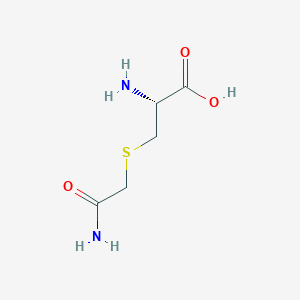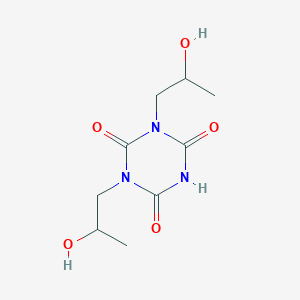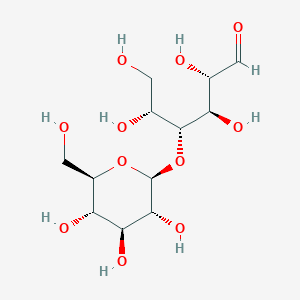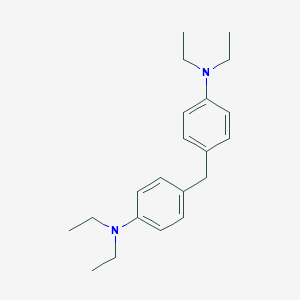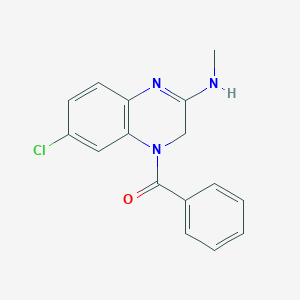
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline (BMQ) is a synthetic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in the field of neuroscience. BMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. The purpose of
Mechanism Of Action
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. As a result, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline blocks the influx of calcium ions into the cell, which is necessary for the induction of LTP and other physiological processes.
Biochemical And Physiological Effects
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in the hippocampus, which is believed to underlie learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been shown to block the development of kindling, a process that is believed to underlie the development of epilepsy. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have neuroprotective effects in various animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in various physiological processes. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a long half-life, which allows for sustained NMDA receptor blockade. However, there are also limitations to the use of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline in lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Future Directions
There are several future directions for the study of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used as a tool to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used in the development of novel therapeutics for these disorders, either as a standalone treatment or in combination with other drugs.
Synthesis Methods
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-3-methylquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by chlorination with thionyl chloride to introduce the chlorine atom. The final step involves the reaction of the chlorinated product with methylamine to introduce the methylamino group.
Scientific Research Applications
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been widely studied for its potential applications in neuroscience research. It has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been used to study the effects of NMDA receptor blockade on various physiological processes, such as pain perception, seizure activity, and neuroprotection.
properties
CAS RN |
17953-25-2 |
|---|---|
Product Name |
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
(7-chloro-3-methylimino-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14ClN3O/c1-18-15-10-20(16(21)11-5-3-2-4-6-11)14-9-12(17)7-8-13(14)19-15/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KAPRPZQROKADKP-UHFFFAOYSA-N |
Isomeric SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
SMILES |
CN=C1CN(C2=C(N1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
synonyms |
1-benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



